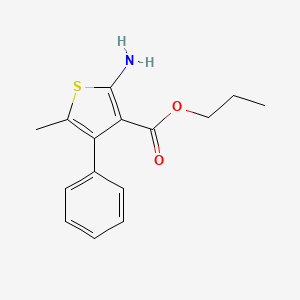

Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is a chemical compound with the molecular formula C15H17NO2S and a molecular weight of 275.37 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science .

Métodos De Preparación

The synthesis of propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate typically involves the reaction of 2-amino-5-methyl-4-phenylthiophene-3-carboxylic acid with propanol in the presence of a suitable catalyst . The reaction conditions often include heating under reflux and the use of an acid catalyst to facilitate esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Central Nervous System Activity

Research indicates that compounds similar to Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate exhibit useful central nervous system (CNS) activity. These compounds have been shown to possess neuroleptic, sedative, and relaxant properties, making them candidates for treating various psychiatric conditions such as anxiety and schizophrenia .

Table 1: CNS Activity of Related Compounds

| Compound Name | CNS Activity | Therapeutic Use |

|---|---|---|

| Compound A | Neuroleptic | Schizophrenia |

| Compound B | Sedative | Anxiety Disorders |

| This compound | Potentially Neuroactive | Further Investigation |

Inhibition of Protein Kinase C

Studies suggest that phenylthiophene derivatives, including this compound, can act as inhibitors of atypical Protein Kinase C (aPKC). This inhibition is relevant in the context of diseases characterized by increased vascular permeability and inflammation, such as diabetic retinopathy and certain cancers .

Case Study: Inhibition of Retinal Vascular Permeability

In a series of experiments, compounds derived from the phenylthiophene backbone were screened for their ability to inhibit aPKC activity in rodent models. Results indicated that these compounds effectively reduced vascular endothelial growth factor (VEGF)-induced permeability without causing cell death, suggesting a therapeutic potential for treating macular edema .

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves various chemical reactions that enhance its pharmacological profile. Structure-activity relationship (SAR) studies have demonstrated that modifications at specific positions on the thiophene ring can significantly affect the biological activity of the compound .

Table 2: Structure-Activity Relationship Findings

| Modification Position | Effect on Activity | Optimal Substituent |

|---|---|---|

| C-4 Aryl Moiety | Increased Inhibition | Electron-donating groups |

| C-3 Carboxylate | Variable | Esters with specific R groups |

Therapeutic Development

The potential therapeutic applications of this compound extend to various medical fields. Its role in inhibiting pathways associated with inflammation and vascular permeability positions it as a candidate for further development in treating chronic inflammatory diseases and conditions related to abnormal angiogenesis.

Case Study: Therapeutic Targeting in Diabetic Retinopathy

In preclinical studies, the compound was evaluated for its efficacy in models of diabetic retinopathy. The findings indicated a significant reduction in retinal permeability and inflammation markers when treated with this compound, highlighting its potential as a therapeutic agent in ocular diseases .

Mecanismo De Acción

The mechanism of action of propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparación Con Compuestos Similares

Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

2-Aminothiophene: Known for its use in the synthesis of pharmaceuticals and agrochemicals.

Thiophene-3-carboxylic acid: Used as an intermediate in organic synthesis and in the production of dyes and pigments.

Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate: Similar in structure but with a methyl ester group instead of a propyl ester group, leading to different chemical properties and applications.

This compound is unique due to its specific ester group, which can influence its reactivity and interactions in various chemical and biological contexts .

Actividad Biológica

Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of phenylthiophenes , characterized by a thiophene ring system substituted with amino and carboxylate functional groups. The presence of a propyl group enhances its lipophilicity, which may improve cellular permeability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly atypical protein kinase C (aPKC) isoforms. These kinases are implicated in various cellular processes, including inflammation and vascular permeability.

- Inhibition of aPKC : Studies indicate that this compound exhibits potent inhibitory activity against aPKC isoforms, which are involved in signaling pathways related to inflammation and vascular permeability. The inhibition is believed to be mediated by the electron-donating properties of substituents on the phenyl ring, which enhance binding affinity to the kinase .

- Cellular Assays : In vitro assays have demonstrated that the compound can prevent vascular endothelial growth factor (VEGF) and tumor necrosis factor (TNF)-induced permeability in retinal endothelial cells, suggesting its potential application in treating conditions like macular edema .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies highlight several key findings:

- Electron Donors : The presence of electron-donating groups on the phenyl moiety significantly enhances inhibitory activity against aPKC. For instance, modifications that introduce additional electron-donating substituents have been shown to increase potency .

- Ester Variations : Different ester analogues were synthesized to explore their effects on biological activity. Compounds with propyl or ethyl esters displayed robust inhibition compared to those with less favorable substituents .

Table 1: Summary of SAR Findings

| Compound Variant | EC50 (nM) | Comments |

|---|---|---|

| Propyl ester | 1 | High potency against aPKC |

| Ethyl ester | 5 | Good inhibitory activity |

| Benzyl ester | 10 | Moderate inhibition |

| Electron-withdrawing group | >100 | Significantly reduced activity |

Case Studies

Case Study 1: Macular Edema Treatment

A study evaluated the effectiveness of this compound in preventing retinal endothelial permeability induced by inflammatory cytokines. The compound exhibited an EC50 value as low as 1 nM, indicating high efficacy without cytotoxic effects on retinal cells .

Case Study 2: In Vivo Models

In rodent models of diabetic retinopathy, administration of this compound resulted in decreased retinal vascular leakage and improved visual function metrics. This suggests therapeutic potential for treating diabetic complications related to increased vascular permeability .

Propiedades

IUPAC Name |

propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-3-9-18-15(17)13-12(10(2)19-14(13)16)11-7-5-4-6-8-11/h4-8H,3,9,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUOQKYZCSCSBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.